z-d-Dap(boc)-oh
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Overview
Description
The compound z-d-Dap(boc)-oh is a derivative of 2,3-diaminopropanoic acid. Its full chemical name is benzyl N-[(2R)-1-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]carbamate. This compound is often used in peptide synthesis and as a building block in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of z-d-Dap(boc)-oh typically involves the protection of the amino groups of 2,3-diaminopropanoic acid. The process begins with the protection of the alpha-amino group using a tert-butoxycarbonyl (Boc) group. The beta-amino group is then protected with a benzyloxycarbonyl (Cbz or Z) group. The final product, this compound, is obtained after the selective deprotection of the intermediate compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production is carried out in cleanroom environments to prevent contamination and ensure the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: z-d-Dap(boc)-oh can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols, depending on the specific reaction conditions.
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides, thiols, and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
z-d-Dap(boc)-oh has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of z-d-Dap(boc)-oh involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the specific biological context. The pathways involved in its action include the modulation of enzyme activity, alteration of protein-protein interactions, and changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Nalpha-Boc-Nbeta-Z-2,3-diaminopropanoic acid
- Nalpha-Fmoc-Nbeta-Z-2,3-diaminopropanoic acid
- Nalpha-Cbz-Nbeta-Z-2,3-diaminopropanoic acid
Uniqueness
z-d-Dap(boc)-oh is unique due to its specific combination of protecting groups, which provides it with distinct reactivity and stability. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Properties
IUPAC Name |
(2R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6/c1-16(2,3)24-14(21)17-9-12(13(19)20)18-15(22)23-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,22)(H,19,20)/t12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKGPJRAGHSOLM-GFCCVEGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426527 |
Source
|
Record name | z-d-dap(boc)-oh | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62234-36-0 |
Source
|
Record name | z-d-dap(boc)-oh | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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